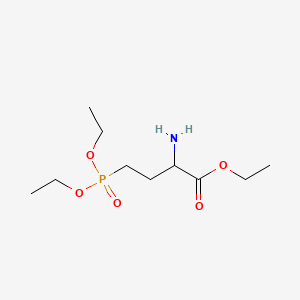

Ethyl 2-amino-4-diethoxyphosphoryl-butanoate

Beschreibung

Ethyl 2-amino-4-diethoxyphosphoryl-butanoate is a phosphorylated amino acid derivative characterized by a butanoate backbone with an amino group at position 2 and a diethoxyphosphoryl group at position 2. Its structural features—a phosphoryl group and an amino moiety—impart unique solubility, reactivity, and biological activity compared to non-phosphorylated analogs.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-diethoxyphosphorylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO5P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h9H,4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRINUITHMSEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCP(=O)(OCC)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-diethoxyphosphoryl-butanoate typically involves the reaction of butanoic acid derivatives with diethoxyphosphoryl reagentsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of ethyl 2-amino-4-diethoxyphosphoryl-butanoate may involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-diethoxyphosphoryl-butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the diethoxyphosphoryl group to simpler phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted butanoates, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

EDPB serves as a crucial intermediate in the synthesis of bioactive molecules. Its structural features allow for the development of compounds with potential therapeutic effects. Notably, derivatives of EDPB have been explored for their antimicrobial properties. For instance, studies have shown that organophosphonates related to EDPB exhibit activity against various bacterial strains, including Escherichia coli .

Case Study: Antimicrobial Activity

- Objective : To evaluate the antimicrobial potential of EDPB derivatives.

- Method : Synthesis of organophosphonates followed by testing against E. coli strains.

- Results : Several derivatives demonstrated significant antimicrobial activity, indicating the potential for developing new antibiotics.

Organic Synthesis

In organic chemistry, EDPB is utilized as a building block for synthesizing more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic pathways.

Reactions Involving EDPB

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to nitroso or nitro derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Reduces phosphoryl groups to phosphine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substitutes ethoxy groups with other alkoxy or aryloxy groups | Sodium alkoxides or phenoxides |

These reactions highlight EDPB's potential to facilitate the synthesis of diverse organic compounds .

Agricultural Chemicals

EDPB has also been investigated for its applications in agriculture. Its phosphonate structure allows it to act as a precursor for developing herbicides and pesticides. The compound's ability to inhibit specific enzymes involved in plant growth regulation has been a focus of research.

Case Study: Herbicide Development

- Objective : To explore EDPB derivatives as potential herbicides.

- Method : Synthesis of phosphonate derivatives followed by bioassays on target plant species.

- Results : Some derivatives exhibited herbicidal activity, suggesting their utility in agricultural formulations.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-diethoxyphosphoryl-butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing cellular pathways. The amino group may facilitate binding to active sites, enhancing the compound’s efficacy .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-4-hydroxybutanoate (CAS: 764724-38-1)

Structural Differences : Replaces the diethoxyphosphoryl group with a hydroxyl (-OH) group at position 4 .

Properties and Applications :

- Solubility : Hydrophilic due to the hydroxyl group, enhancing water solubility compared to the phosphorylated analog.

- Reactivity : The hydroxyl group participates in hydrogen bonding and ester hydrolysis, whereas the phosphoryl group in the target compound may confer resistance to hydrolysis and enable coordination with metal ions.

- Safety : Classified as hazardous upon inhalation, requiring precautions during handling (SDS Section 4) .

| Property | Ethyl 2-amino-4-hydroxybutanoate | Ethyl 2-amino-4-diethoxyphosphoryl-butanoate (Inferred) |

|---|---|---|

| Functional Group (C4) | -OH | -PO(OEt)₂ |

| Solubility | High in polar solvents | Moderate (lipophilic phosphoryl group) |

| Stability | Prone to hydrolysis | Likely more stable |

| Bioactivity | Limited data | Potential enzyme inhibition (phosphonate-mediated) |

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate (CAS: 141333-27-9)

Structural Differences: Features a phenoxy substituent with formyl and methoxy groups, lacking the amino and phosphoryl moieties . Properties and Applications:

- Reactivity : The formyl group enables participation in condensation reactions, unlike the phosphoryl group.

| Property | Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | Ethyl 2-amino-4-diethoxyphosphoryl-butanoate |

|---|---|---|

| Key Substituents | Phenoxy, formyl, methoxy | Amino, diethoxyphosphoryl |

| Reactivity | Formyl-driven | Phosphoryl-driven |

| Biological Relevance | Limited (structural intermediate) | High (phosphonate bioactivity) |

Ethyl Palmitate and Other Esters

Ethyl palmitate (a saturated fatty acid ester) and clove-derived ethyl acetate extracts (Table 20, ) highlight broader trends in ester behavior:

- Lipophilicity: Ethyl palmitate is highly lipophilic, whereas the target compound’s polarity is moderated by its phosphoryl and amino groups.

Research Findings and Data Gaps

- Synthetic Utility: The phosphoryl group in Ethyl 2-amino-4-diethoxyphosphoryl-butanoate may enhance stability in biological systems compared to hydroxyl or formyl analogs .

- Bioactivity: Phosphonates are known protease inhibitors, suggesting the target compound could be explored for antimicrobial or antiviral applications, unlike the inert ethyl palmitate .

Biologische Aktivität

Ethyl 2-amino-4-diethoxyphosphoryl-butanoate (EDB) is a phosphonate compound with significant potential in biological and pharmacological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

EDB has the molecular formula and a molecular weight of 252.24 g/mol. Its structure includes an amino group and a diethoxyphosphoryl moiety attached to a butanoate backbone, which contributes to its unique chemical reactivity and biological activity.

The biological activity of EDB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The diethoxyphosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing cellular pathways. The amino group enhances binding to active sites, potentially increasing the compound's efficacy in biochemical processes.

1. Enzyme Interaction

EDB has been studied for its role as a probe for enzyme activity, particularly in biochemical pathways involving phosphorylation. This interaction suggests that EDB may modulate enzyme functions, influencing metabolic pathways critical for cellular homeostasis.

2. Pharmaceutical Applications

Research indicates that EDB could serve as a precursor for pharmaceuticals, particularly in developing therapeutic agents targeting neurological disorders. Its structural similarities to other organophosphonates suggest potential applications in neurobiology, especially in inhibiting enzymes associated with neurodegenerative diseases like Alzheimer’s.

3. Agricultural Use

As a phosphonate, EDB may function as a plant growth regulator or pesticide due to its antimicrobial properties. Studies have indicated that compounds similar to EDB exhibit significant antimicrobial activity against various plant pathogens, suggesting its utility in crop protection products.

Comparative Analysis with Similar Compounds

EDB's unique structure allows it to exhibit distinct biological activities compared to other phosphonates. Below is a comparison table highlighting EDB alongside structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-4-diethoxyphosphoryl-butanoate | Amino and diethoxyphosphoryl groups | |

| Triethyl 2-phosphonobutyrate | Used in neurobiology research | |

| Ethyl 2-(diethylphosphono)butyrate | Similar phosphonate structure; neurobiology focus |

Case Studies and Research Findings

- Neuroprotective Studies : A study focused on the synthesis of aminoquinolines from compounds similar to EDB demonstrated their potential as neuroprotective agents by inhibiting beta-secretase (BACE1), an enzyme involved in amyloid-beta production. This suggests that EDB could be further explored for similar applications.

- Antimicrobial Activity : Research on diethyl benzylphosphonate derivatives, structurally related to EDB, showed promising results as new antimicrobial agents against Escherichia coli strains. This highlights the potential of EDB in agricultural applications where microbial resistance is crucial .

- Pharmacokinetics : Investigations into the pharmacodynamics of phosphonate compounds indicate that EDB may influence drug metabolism and clearance rates, providing insights into its therapeutic window and safety profile when used in clinical settings.

Q & A

Q. What are the key synthetic strategies for Ethyl 2-amino-4-diethoxyphosphoryl-butanoate, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthetic routes typically involve phosphorylation and amination steps. For example, phosphorylation of a butenoate precursor (e.g., ethyl 4-hydroxybutanoate) using diethyl chlorophosphate under basic conditions can introduce the diethoxyphosphoryl group. Subsequent amination at the 2-position may employ nucleophilic substitution with ammonia or protected amines. Key variables include:

- Catalyst selection : Use of bases like NaH or K₂CO₃ to deprotonate intermediates .

- Temperature control : Low temperatures (0–5°C) to minimize side reactions during phosphorylation .

- Purification : Distillation or column chromatography to isolate the product, though distillation may lead to yield loss due to thermal instability .

Yield optimization requires balancing stoichiometry and reaction time, with characterization via NMR and mass spectrometry (exact mass: ~222.06575 g/mol) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ³¹P NMR to confirm the diethoxyphosphoryl group and amino substitution. For example, a ³¹P signal near 0–5 ppm indicates phosphonate ester formation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.073) and isotopic patterns .

- IR spectroscopy : Peaks at ~1250 cm⁻¹ (P=O) and ~3350 cm⁻¹ (N-H stretch) validate functional groups.

Purity is assessed via HPLC with UV detection (λ = 210–220 nm) or differential scanning calorimetry (DSC) to detect impurities .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study the metabolic or enzymatic interactions of this compound?

- Methodological Answer : Isotopomers are synthesized using labeled precursors. For example:

- ¹³C-labeling : Start with ¹³C-enriched acetonitrile or ethyl 3-oxobutanoate. React with diethyl chlorophosphate to introduce the labeled phosphoryl group .

- ¹⁵N-labeling : Use ¹⁵NH₃ during amination to tag the amino group.

Applications include tracking metabolic pathways via LC-MS/MS or studying enzyme binding kinetics using nuclear magnetic resonance (NMR) isotope effects. Ensure isotopic purity (>98%) via isotopic ratio mass spectrometry (IRMS) .

Q. What approaches resolve contradictions in reported physicochemical data (e.g., solubility, pKa) across studies?

- Methodological Answer : Discrepancies often arise from variations in measurement conditions. To address:

- Standardize protocols : Measure solubility in controlled solvents (e.g., water, DMSO) at 25°C, using saturation shake-flask methods .

- Cross-validate pKa : Use potentiometric titration (pH-metric) and compare with computational predictions (e.g., ACD/Labs software).

- Reference authoritative databases : Cross-check data against NIST or IUPAC recommendations for phosphorylated compounds .

Document solvent purity, temperature, and instrumentation details to ensure reproducibility .

Q. How can researchers design experiments to elucidate the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .

- Circular dichroism (CD) : Correlate CD spectra with absolute configuration.

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., salts with tartaric acid) to assign stereochemistry definitively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.